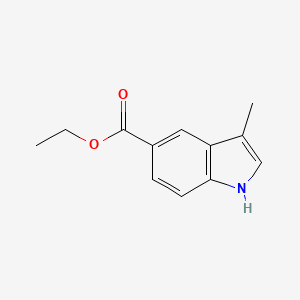

Ethyl 3-methyl-1H-indole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSECHLHOABFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504909 | |

| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73396-90-4 | |

| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-indole-5-carboxylate is a versatile heterocyclic compound that holds a significant place in the landscape of medicinal chemistry and drug discovery. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a crucial building block for the synthesis of a wide array of therapeutic agents.[1][2] The indole nucleus is a core component of many natural products and pharmaceuticals, exhibiting activities ranging from anti-inflammatory to anticancer.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 73396-90-4 | [4] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [5] |

| Density | 1.177 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [5] |

| Solubility | Very slightly soluble (0.33 g/L at 25 °C) | [4] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2C | [4] |

| InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | [4] |

Synthesis of this compound

Representative Synthetic Workflow: Fischer Indole Synthesis

Caption: A generalized workflow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

This protocol describes a general method for the synthesis of substituted indoles and would require adaptation and optimization for the specific synthesis of this compound.

Materials:

-

Substituted phenylhydrazine hydrochloride (e.g., 4-ethoxycarbonylphenylhydrazine hydrochloride)

-

Ketone (e.g., propan-2-one)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, or a mixture of sulfuric acid and acetic acid)[7]

-

Solvent (e.g., ethanol, glacial acetic acid)

-

Saturated aqueous solution of sodium bicarbonate

-

Ethyl acetate

-

Crushed ice

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.1 eq) and the ketone (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.[7]

-

Stir the mixture at room temperature for 30 minutes, then heat at a temperature appropriate to drive the condensation reaction (e.g., 80 °C) for 1-2 hours to facilitate the formation of the phenylhydrazone.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

After cooling the reaction mixture, carefully add the acid catalyst. If using PPA, it is added in portions.[7] For a mixture of sulfuric and acetic acid, the formed hydrazone is added to the pre-cooled acid mixture.[7]

-

Heat the reaction mixture with vigorous stirring. The temperature and reaction time will depend on the specific substrates and catalyst used (e.g., 100-120 °C for 2-4 hours).[7]

-

Continue to monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[7]

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[7]

-

Spectroscopic Characterization

While specific, experimentally obtained spectra for this compound are not available in the provided search results, the expected spectral characteristics can be inferred from data on closely related indole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group at the 3-position (a singlet), the aromatic protons on the indole ring, and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ester group at C5 and the electron-donating nature of the methyl group at C3.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon at C3, and the eight carbons of the indole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the indole ring (typically around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.

Chemical Reactivity

The reactivity of this compound is governed by the indole nucleus and the appended functional groups.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The 3-position is generally the most reactive site for electrophilic attack. However, in this molecule, the 3-position is already substituted with a methyl group. Therefore, electrophilic substitution is expected to occur on the benzene ring, with the positions directed by both the indole nitrogen (activating and ortho-, para-directing) and the electron-withdrawing ester group at C5 (deactivating and meta-directing). The interplay of these directing effects will determine the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions.

Reactivity of the Functional Groups

-

Ester Group: The ethyl ester at the 5-position can undergo typical ester reactions.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[8] Basic hydrolysis, using a base like sodium hydroxide, is often preferred as it is an irreversible reaction.[8]

-

Reduction: The ester can be reduced to the corresponding primary alcohol (5-hydroxymethyl-3-methyl-1H-indole) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

-

N-H of the Indole Ring: The N-H proton is weakly acidic and can be deprotonated with a strong base to form an indolyl anion. This anion can then be reacted with various electrophiles, such as alkyl halides, to achieve N-alkylation.[2][9]

-

Cross-Coupling Reactions: While not directly applicable to the parent molecule without prior functionalization, the indole ring can be halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful tools for forming carbon-carbon bonds.

Applications in Drug Discovery and Development

Indole derivatives are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this heterocyclic motif.[1][3] The structural versatility of the indole scaffold allows for the fine-tuning of pharmacological properties. This compound serves as a valuable starting material for the synthesis of more complex indole derivatives with potential therapeutic applications. The ability to modify the ester group, the indole nitrogen, and the aromatic ring provides a platform for generating diverse libraries of compounds for biological screening.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while requiring careful optimization of established methods like the Fischer indole synthesis, provides access to a versatile scaffold. The reactivity of the indole nucleus and its functional groups allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures for the exploration of new therapeutic agents. This guide provides a foundational understanding of the chemical properties of this compound, which will be invaluable to researchers working at the forefront of medicinal chemistry.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. This compound [acrospharmatech.com]

- 4. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 5. This compound [chembk.com]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-indole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its indole core, substituted at the 3 and 5 positions, provides a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available methods.

Strategic Approaches to the Indole Core

The construction of the indole nucleus is a central theme in heterocyclic chemistry, with numerous named reactions developed over the past century. For the synthesis of this compound, two classical and highly effective methods stand out: the Fischer Indole Synthesis and the Japp-Klingemann Reaction.

The Fischer Indole Synthesis: A Robust and Versatile Pathway

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.[1]

Mechanistic Insights

The widely accepted mechanism of the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[4]

The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids such as zinc chloride or boron trifluoride.[2]

Synthesis of this compound via the Fischer Indole Synthesis

The synthesis of the target molecule via the Fischer indole synthesis employs readily available starting materials: ethyl 4-hydrazinylbenzoate and 2-butanone.

}

Figure 1: Overall workflow for the Fischer indole synthesis of this compound.

Part 1: Synthesis of Ethyl 4-hydrazinylbenzoate Hydrochloride

The precursor, ethyl 4-hydrazinylbenzoate, is typically prepared from the corresponding aniline, ethyl 4-aminobenzoate, via a two-step diazotization and reduction sequence.

Experimental Protocol:

-

Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Reduction: The resulting diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride in concentrated hydrochloric acid at low temperature.

-

Isolation: The precipitated ethyl 4-hydrazinylbenzoate hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Part 2: Fischer Indole Cyclization

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-hydrazinylbenzoate hydrochloride (1.0 eq) and 2-butanone (1.1 eq) in a suitable solvent such as glacial acetic acid.

-

Cyclization: To this mixture, carefully add a strong acid catalyst, such as a mixture of concentrated sulfuric acid in glacial acetic acid, while cooling in an ice bath. After the addition, the reaction mixture is heated to reflux for 1-2 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., saturated sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Data Presentation:

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl 4-aminobenzoate, NaNO₂, SnCl₂ | HCl, H₂O | 0-5 | - | High | [5] |

| 2 | Ethyl 4-hydrazinylbenzoate·HCl, 2-Butanone | H₂SO₄/AcOH | Reflux (90-100) | 1-2 | 70-80 (typical) | [6] |

The Japp-Klingemann Reaction: An Alternative Route to Indole Synthesis

The Japp-Klingemann reaction provides an alternative and efficient method for the synthesis of hydrazones, which are the key intermediates in the Fischer indole synthesis.[7] This reaction involves the coupling of an aryl diazonium salt with a β-ketoester or a β-ketoacid, followed by hydrolysis and decarboxylation to yield the corresponding hydrazone.[7]

Mechanistic Insights

-

Diazonium Salt Formation: Aniline is treated with sodium nitrite in the presence of a strong acid to generate a diazonium salt.

-

Coupling: The diazonium salt is then reacted with a β-ketoester (e.g., ethyl 2-methylacetoacetate) in a basic medium. The enolate of the β-ketoester acts as a nucleophile, attacking the diazonium salt to form an azo compound.

-

Hydrolysis and Decarboxylation: Under the reaction conditions, the azo compound undergoes hydrolysis and decarboxylation to yield the desired hydrazone.

-

Fischer Indole Cyclization: The resulting hydrazone can then be cyclized under acidic conditions, as described in the Fischer indole synthesis, to form the indole ring.

Synthesis of this compound via the Japp-Klingemann Reaction

This pathway offers a convergent approach to the target molecule.

}

Figure 2: Overall workflow for the Japp-Klingemann synthesis of this compound.

Experimental Protocol:

-

Diazonium Salt Preparation: Prepare a solution of the diazonium salt from ethyl 4-aminobenzoate as described in the Fischer indole synthesis protocol.

-

Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol. Cool this solution in an ice bath and slowly add the freshly prepared diazonium salt solution while maintaining the temperature below 5 °C. Stir the reaction mixture at low temperature for a few hours and then allow it to stand at room temperature overnight.

-

Hydrazone Isolation: The precipitated hydrazone is collected by filtration, washed with water, and can be used in the next step without further purification.

-

Fischer Indole Cyclization: The obtained hydrazone is then subjected to acid-catalyzed cyclization using a catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, followed by heating to effect the ring closure. The work-up and purification are similar to the Fischer indole synthesis protocol.

Data Presentation:

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl 4-aminobenzoate, NaNO₂, Ethyl 2-methylacetoacetate | HCl, H₂O, Ethanol | 0-5 | 1-2 (stir), then overnight | Good | [7] |

| 2 | Hydrazone intermediate | Polyphosphoric Acid | 100-120 | 2-4 | Moderate to Good | [8] |

Comparison of Synthetic Pathways

| Feature | Fischer Indole Synthesis | Japp-Klingemann Reaction |

| Starting Materials | Ethyl 4-hydrazinylbenzoate, 2-Butanone | Ethyl 4-aminobenzoate, Ethyl 2-methylacetoacetate |

| Number of Steps | Can be a one-pot reaction | Typically a two-step process (hydrazone formation then cyclization) |

| Versatility | Highly versatile for various substituted indoles | Also versatile, particularly for 2,3-disubstituted indoles |

| Yields | Generally good to excellent | Can provide good yields, but may be lower than direct Fischer |

| Considerations | Requires synthesis of the hydrazine precursor | Avoids the isolation of potentially unstable hydrazines |

Conclusion

Both the Fischer indole synthesis and the Japp-Klingemann reaction represent powerful and reliable strategies for the synthesis of this compound. The choice between the two methods will often depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. The Fischer indole synthesis offers a more direct route if the corresponding hydrazine is readily accessible. The Japp-Klingemann reaction, on the other hand, provides a valuable alternative that starts from the corresponding aniline and avoids the explicit handling of the hydrazine intermediate. Both pathways underscore the enduring legacy of classical organic reactions in the modern synthesis of medicinally important molecules.

References

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241-2245. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Gassman, P. G.; van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses1973 , 53, 72. [Link]

-

National Institutes of Health. Indole synthesis: a review and proposed classification. [Link]

-

Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]

-

Beilstein Journals. Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

National Institutes of Health. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

-

ResearchGate. Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. [Link]

-

Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

-

ResearchGate. (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

-

ResearchGate. Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. [Link]

-

National Institutes of Health. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]

-

Béla, P. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

-

Zenodo. Intramolecular Diels-Alder Reactions of Pyrano[ 4,3-b ]- indol-3-ones. Preparation of [c]-Annelated Carbazoles 'I'. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BJOC - Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps [beilstein-journals.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Ethyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Among these, Ethyl 3-methyl-1H-indole-5-carboxylate is a synthetic derivative with significant therapeutic potential. This technical guide provides a comprehensive exploration of the known and extrapolated biological activities of this compound, grounded in the broader context of indole-5-carboxylate and 3-substituted indole chemistry. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, elucidating the underlying mechanisms of action and providing detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel indole-based therapeutics.

Introduction: The Prominence of the Indole Scaffold

The indole ring system is a ubiquitous heterocyclic motif found in nature, most notably in the essential amino acid tryptophan. This structural unit is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, endowing them with a diverse range of pharmacological activities.[1][2] The remarkable versatility of the indole scaffold stems from its unique electronic properties and the ability to engage in various non-covalent interactions with biological macromolecules.[3] Strategic modifications to the indole core, particularly at the 3 and 5-positions, have been shown to profoundly influence its biological profile, leading to the development of potent therapeutic agents.[4][5] this compound, the subject of this guide, embodies this principle, combining key structural features that suggest a promising spectrum of bioactivity.

Potential Biological Activities and Mechanisms of Action

While direct, extensive studies on this compound are emerging, a wealth of data on structurally related compounds allows for well-founded postulations regarding its biological potential. The primary areas of interest include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[6] Several approved anticancer drugs, such as vinca alkaloids and sunitinib, feature an indole core. The anticancer potential of indole derivatives is often attributed to their ability to interfere with key cellular processes, including cell cycle progression, apoptosis, and signal transduction.

Mechanism of Action:

It is hypothesized that this compound may exert its anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases. The presence of an ester group at the 3-position of the indole ring has been correlated with enhanced cytotoxicity.[5]

-

Cell Cycle Arrest: The compound may induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners.

-

Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Indole derivatives have been shown to inhibit key pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell growth and survival.

A closely related compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, has demonstrated significant antimitotic activity at micromolar and submicromolar concentrations, suggesting a potential mechanism of action for related indole carboxylates.[7]

Signaling Pathway: Postulated Apoptosis Induction

Caption: Postulated intrinsic apoptosis pathway induced by the indole derivative.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The indole nucleus is present in several anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Mechanism of Action:

The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Indole derivatives have been shown to inhibit COX activity.

-

Modulation of Cytokine Production: The compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of these cytokines, and indole derivatives like indole-3-carbinol have been shown to have strong anti-inflammatory effects by modulating this pathway.[8]

Studies on 1-(2-oxopropyl)indole-5-carboxylic acids have demonstrated their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of pro-inflammatory lipid mediators.[9] This suggests that indole-5-carboxylates are a promising scaffold for the development of novel anti-inflammatory drugs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The indole scaffold has been identified as a promising source of novel antimicrobial compounds.[10]

Mechanism of Action:

The antimicrobial activity of this compound could arise from its ability to:

-

Disrupt Bacterial Cell Membranes: The lipophilic nature of the indole ring may facilitate its insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.

-

Inhibit Essential Enzymes: The compound may inhibit bacterial enzymes that are crucial for survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

-

Interfere with Biofilm Formation: Biofilms are communities of bacteria that are encased in a protective matrix and are notoriously difficult to eradicate. Indole and its derivatives have been shown to interfere with biofilm formation in various bacterial species.

A closely related compound, 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, has shown promise in inhibiting the growth of certain bacteria and fungi.[11] Furthermore, various substituted indole carboxylates have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[12]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the evaluation of the biological activities of this compound.

In Vitro Anticancer Activity Assessment

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity Assessment

Protocol: COX Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer solution.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature. Include a known COX inhibitor (e.g., indomethacin) as a positive control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: After a defined reaction time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2.

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring.

-

Position 3: The 3-position is a critical site for functionalization. The presence of a methyl group at this position can influence the compound's lipophilicity and steric interactions with its biological target.[13]

-

Position 5: The carboxylate group at the 5-position is a key feature. It can participate in hydrogen bonding and electrostatic interactions with target proteins. The ethyl ester modification can enhance cell permeability compared to the corresponding carboxylic acid.[14]

-

Combined Effect: The combination of a 3-methyl group and a 5-ethyl carboxylate group likely results in a molecule with balanced lipophilicity and electronic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table presents representative data for structurally related indole derivatives to provide a comparative context.

| Compound/Derivative Class | Biological Activity | Target/Cell Line | IC50/MIC Value | Reference |

| Indole-3-carboxylic acid conjugates | Anticancer | Various cancer cell lines | 0.04–0.28 µM | [6] |

| 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | Anticancer | Human tumor cells | Micromolar to submicromolar range | [7] |

| 1-(2-oxopropyl)indole-5-carboxylic acids | Anti-inflammatory | Cytosolic phospholipase A2α | Varies with substitution | [9] |

| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Antimicrobial | Enterobacter cloacae | 0.004–0.03 mg/mL | [12] |

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related indole derivatives, this compound is predicted to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological effects.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of cancer cell lines, inflammatory targets, and microbial strains.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms underlying its biological effects.

-

Lead Optimization: Synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessment of the compound's therapeutic potential in relevant animal models of disease.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

-

Arnsmann, M., Hanekamp, W., Schulze Elfringhoff, A., & Lehr, M. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry, 125, 1107-1114. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health. [Link]

-

Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 136-143. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

-

Substitution at the indole 3 position yields highly potent indolecombretastatins against human tumor cells. (2018). PubMed. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). PubMed Central. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

A brief review of the biological potential of indole derivatives. (2025). ResearchGate. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. [Link]

-

Biomedical Importance of Indoles. (2011). PubMed Central. [Link]

-

Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis. (2022). Bohrium. [Link]

-

Structure/activity relationships of indole derivatives. (2020). ResearchGate. [Link]

-

Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. (2021). ResearchGate. [Link]

-

This compound. (n.d.). Acros Pharmatech. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2024). MDPI. [Link]

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

-

Indole As An Emerging Scaffold In Anticancer Drug Design. (2021). AIP Publishing. [Link]

-

This compound, 98% Purity, C12H13NO2, 1 gram. (n.d.). CP Lab Safety. [Link]

-

3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. (2022). MDPI. [Link]

-

Indole glucosinolates exhibit anti-inflammatory effects on Ehrlich ascites carcinoma cells through modulation of inflammatory markers and miRNAs. (2021). PubMed. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole glucosinolates exhibit anti-inflammatory effects on Ehrlich ascites carcinoma cells through modulation of inflammatory markers and miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. Buy 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid | 860360-01-6 [smolecule.com]

- 12. mdpi.com [mdpi.com]

- 13. chemijournal.com [chemijournal.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ethyl 3-methyl-1H-indole-5-carboxylate Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of ethyl 3-methyl-1H-indole-5-carboxylate, a key heterocyclic scaffold, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.

Introduction: The Privileged Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1][2] The structural versatility of the indole ring allows it to interact with a multitude of biological targets, making it a fertile ground for the discovery of new therapeutic agents.[3][4] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3]

This guide focuses specifically on derivatives of this compound, a scaffold that combines the key features of the indole core with substituents that are amenable to chemical modification for optimizing biological activity. We will delve into the synthetic strategies for accessing this core and its analogues, explore their significant anticancer and neuroprotective properties, and elucidate the structural features that govern their therapeutic potential.

Synthesis of the this compound Core

The construction of the indole ring is a fundamental undertaking in organic synthesis, with the Fischer indole synthesis being one of the most classic and versatile methods.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5]

Core Synthesis via Fischer Indolization

A primary route to this compound involves the reaction of ethyl 4-hydrazinobenzoate with 2-butanone under acidic conditions. The causality behind this choice of reactants lies in their direct contribution to the final product's structure: ethyl 4-hydrazinobenzoate provides the benzene ring and the C5-ester group, while 2-butanone supplies the pyrrole ring with the C2- and C3-methyl groups.

Experimental Protocol: Fischer Indole Synthesis of this compound

Materials:

-

Ethyl 4-aminobenzoate

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium sulfite

-

2-Butanone

-

Glacial acetic acid or Polyphosphoric acid (PPA)

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate solution

Procedure:

Part A: Synthesis of Ethyl 4-hydrazinobenzoate

-

Diazotization: Dissolve ethyl 4-aminobenzoate in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C. The pH should be maintained between 7 and 9.

-

Hydrolysis: After the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 1-2 hours. Cool the mixture and collect the precipitated ethyl 4-hydrazinobenzoate hydrochloride by filtration.

-

Neutralization: Dissolve the hydrochloride salt in water and neutralize with a saturated sodium bicarbonate solution to precipitate the free hydrazine. Filter, wash with water, and dry to obtain ethyl 4-hydrazinobenzoate.

Part B: Fischer Indole Synthesis

-

Hydrazone Formation: In a round-bottom flask, dissolve ethyl 4-hydrazinobenzoate (1.0 eq) and 2-butanone (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid, to the reaction mixture. Heat the mixture, typically between 80-120 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The following diagram illustrates the general workflow of the Fischer Indole Synthesis.

Caption: Workflow for in vitro anticancer screening.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [2] This protocol describes a method to assess the cytotoxic effects of indole derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Indole derivatives dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 1:1 DMSO-ethanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Neuroprotective Potential

Indole derivatives are also being actively investigated for their potential in treating neurodegenerative diseases. Their mechanisms of action are often multifactorial, including antioxidant effects and modulation of signaling pathways involved in neuronal survival and growth.

While specific data for a series of this compound analogues in neuroprotection is not as readily available, the general neuroprotective properties of the indole scaffold suggest that this class of compounds is worthy of investigation. A key in vitro assay to evaluate the neuroprotective and neuro-regenerative potential of these compounds is the neurite outgrowth assay.

Experimental Protocol: Neurite Outgrowth Assay [3] This assay measures the ability of compounds to promote the growth of neurites from cultured neurons, a hallmark of neuronal health and regeneration.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons

-

Culture medium and differentiation medium

-

Indole derivatives

-

Poly-L-lysine or laminin-coated culture plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Plating: Plate the neuronal cells on coated coverslips in a 24-well plate.

-

Compound Treatment: After cell attachment, replace the medium with differentiation medium containing various concentrations of the indole derivatives. Include appropriate positive (e.g., Nerve Growth Factor) and negative controls.

-

Incubation: Incubate the cells for 2-3 days to allow for neurite outgrowth.

-

Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and block non-specific antibody binding. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Imaging and Analysis: Mount the coverslips on slides and acquire images using a fluorescence microscope. Use image analysis software to measure the length of the longest neurite per neuron and/or the total neurite length per neuron.

-

Data Interpretation: Compare the neurite outgrowth in compound-treated cells to the controls to determine the neuro-promotive effects of the indole derivatives.

A potential mechanism of action for the anticancer and neuroprotective effects of indole derivatives is through the inhibition of protein kinases. The diagram below illustrates a simplified kinase signaling pathway that is often dysregulated in cancer and neurodegenerative diseases, and which can be a target for indole-based inhibitors.

Caption: Inhibition of a kinase signaling pathway by an indole derivative.

Future Perspectives and Conclusion

The this compound scaffold and its analogues represent a highly versatile and promising platform for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with their demonstrated biological activity, makes them attractive candidates for further investigation.

Future research should focus on:

-

Expansion of Analogue Libraries: The synthesis of a wider range of derivatives with systematic modifications at the N-1, C-2, C-3, and other positions of the indole ring will be crucial for a more comprehensive understanding of the SAR.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent compounds will be essential for their rational optimization and clinical development.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models of cancer and neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.

References

- BenchChem. (n.d.). Fischer Indole Synthesis of Substituted Indoles.

- Bio-protocol. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1), e1695.

- Kaushik, N. K., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. European Journal of Medicinal Chemistry, 183, 111691.

- Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(2), 241-252.

- Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.

- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). PMC.

- Chemical structures of indole-based molecules employed as anticancer agents. (n.d.).

- Al-Sanea, M. M., et al. (2022).

- Gaur, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(8), 913-936.

- Sardo, C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108.

- Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica, 7(10), 309-319.

- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(11), 892-902.

- Zhang, H., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.

- Al-Ostath, M. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports, 14(1), 10769.

- Acros Pharmatech. (n.d.). This compound.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Zhang, Y., et al. (2018). Design, Synthesis, Structure-Activity Relationships Study and X-ray Crystallography of 3-substituted-indolin-2-one-5-carboxamide Derivatives as PAK4 Inhibitors. European Journal of Medicinal Chemistry, 155, 316-330.

- Wang, Z. (2010). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents.

- Indole 3 Carboxyl

- Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105479.

- Grokipedia. (n.d.). Fischer indole synthesis.

- Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668.

- BenchChem. (n.d.). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate using Polyphosphoric Acid (PPA).

- Role of substituents in increasing the efficacy of anticancer activity. (n.d.).

- Pericherla, K., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 735870.

- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology, 26(7-8), 1509-1527.

- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer

- Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry, 16(1).

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.

- Gassman, P. G., & van Bergen, T. J. (1974).

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). Knowledge UChicago.

- Regioselective C5−H Direct Iodin

- Santa Cruz Biotechnology. (n.d.). 4-Hydrazino-benzoic acid ethyl ester.

- ChemicalBook. (n.d.). ethyl 5-hydroxy-2-methylindole-3-carboxylate(7598-91-6) 1h nmr.

- Synthesis of 4-Hydrazinobenzoic Acid. (n.d.). Semantic Scholar.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC.

- Stolc, S. (1999). Indole derivatives as neuroprotectants. Life sciences, 65(18-19), 1943-1950.

- Method for preparing p-carboxyl phenylhydrazine. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Strategic Application of the Ethyl 3-Methyl-1H-indole-5-carboxylate Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of an Under-Explored Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold"—a molecular framework consistently found in both natural products and synthetic drugs, demonstrating a remarkable propensity for interacting with a wide array of biological targets. Within this family, indole-5-carboxylates represent a particularly versatile subclass, offering a strategically positioned functional handle for molecular elaboration. This guide focuses on the technical properties, synthesis, and potential applications of Ethyl 3-methyl-1H-indole-5-carboxylate (CAS Number: 73396-90-4) . While this specific molecule remains sparsely documented in peer-reviewed literature, its structural features epitomize a class of building blocks with significant untapped potential for the development of novel therapeutics. This document, therefore, serves as both a technical guide to the known properties of this compound and a strategic whitepaper on how its scaffold can be leveraged in contemporary drug discovery programs.

Core Molecular Profile: this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Here, we consolidate the known physicochemical data for this compound.

Structural and Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 73396-90-4

-

Molecular Weight: 203.24 g/mol [1]

-

Canonical SMILES: CCOC(=O)C1=CC2=C(C=C1)NC=C2C

-

InChI Key: OYOSECHLHOABFT-UHFFFAOYSA-N[1]

Physicochemical Properties

The predicted and known properties of this compound are summarized in the table below. These parameters are critical for anticipating its behavior in various experimental settings, from reaction conditions to formulation and ADME profiling.

| Property | Value | Source |

| Boiling Point | 353.5 ± 22.0 °C (Predicted) | ChemicalBook |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 16.35 ± 0.30 (Predicted) | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |

| Solubility | Very slightly soluble (0.33 g/L at 25°C, Predicted) | Guidechem |

Synthesis Strategy: A Proposed Protocol via Fischer Indolization

The proposed synthesis proceeds in two conceptual stages: the formation of a hydrazone from 4-hydrazinobenzoic acid and methyl ethyl ketone, followed by esterification and an acid-catalyzed cyclization to form the indole ring.

Proposed Synthetic Workflow

Sources

A Spectroscopic Guide to Ethyl 3-methyl-1H-indole-5-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction and Molecular Structure

Ethyl 3-methyl-1H-indole-5-carboxylate is a member of the indole family, a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide a detailed examination of the expected spectroscopic signature of this compound.

The structure of this compound, with its key functional groups—an indole ring, a methyl group at the 3-position, and an ethyl carboxylate at the 5-position—gives rise to a unique and identifiable spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show distinct signals for the aromatic protons, the indole N-H, the methyl group, and the ethyl ester group.

Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of the ¹H NMR data for the closely related analog, Mthis compound, and standard chemical shift values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Assignment |

| ~8.4 (Broad s) | Broad Singlet | 1H | N-H | The indole N-H proton is typically broad due to quadrupole broadening and exchange. |

| ~8.2 (s) | Singlet | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent ester group and appears as a singlet due to the absence of ortho-coupling. |

| ~7.9 (dd) | Doublet of Doublets | 1H | H-6 | This proton is coupled to both H-7 (ortho-coupling, J ≈ 8.6 Hz) and H-4 (meta-coupling, J ≈ 1.5 Hz). |

| ~7.4 (d) | Doublet | 1H | H-7 | This proton shows a typical ortho-coupling to H-6 (J ≈ 8.6 Hz). |

| ~7.0 (s) | Singlet | 1H | H-2 | The proton at the 2-position of the indole ring typically appears as a singlet in this region. |

| 4.41 (q) | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons (J ≈ 7.1 Hz). |

| 2.38 (s) | Singlet | 3H | 3-CH₃ | The methyl group at the 3-position is a singlet as it has no adjacent protons to couple with. |

| 1.42 (t) | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons (J ≈ 7.1 Hz). |

Note: The chemical shifts for the aromatic protons are based on data for Mthis compound and may vary slightly.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Data

The expected chemical shifts for the carbon atoms are listed below, based on data from analogous indole structures and standard correlation charts.

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Assignment |

| ~167 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~139 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~128 | C-5 | Carbon bearing the ester group. |

| ~124 | C-2 | Carbon at the 2-position of the indole ring. |

| ~122 | C-6 | Aromatic CH carbon. |

| ~121 | C-4 | Aromatic CH carbon. |

| ~111 | C-7 | Aromatic CH carbon. |

| ~109 | C-3 | Carbon bearing the methyl group. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |

| ~15 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

| ~10 | 3-CH₃ | Methyl carbon at the 3-position. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a spectrometer with a carbon probe, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₁₂H₁₃NO₂), the expected molecular weight is approximately 203.24 g/mol .

Predicted Mass Spectrum Data

| m/z | Assignment | Causality of Fragmentation |

| 203 | [M]⁺ | Molecular ion |

| 174 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 158 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |

| 130 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Proposed Fragmentation Pathway

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | N-H | Stretching |

| ~2980-2850 | C-H (Aliphatic) | Stretching |

| ~1700 | C=O (Ester) | Stretching |

| ~1600, ~1470 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~880-800 | C-H (Aromatic) | Out-of-plane bending |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Solution: Dissolve the sample in a suitable solvent that does not have significant absorption in the region of interest (e.g., CCl₄, CS₂).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).

-

Place the sample in the IR beam and record the sample spectrum. The instrument will automatically subtract the background.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of spectroscopic theory with comparative data from structurally related analogs, researchers and drug development professionals can confidently verify the structure and purity of this important indole derivative. The provided protocols offer standardized methods for obtaining high-quality experimental data, ensuring reproducibility and reliability in a laboratory setting.

References

-

PubChem. Mthis compound. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Introduction: The Indole Scaffold as a Cornerstone of Modern Therapeutics

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-methyl-1H-indole-5-carboxylate

The indole nucleus is a privileged heterocyclic motif that forms the structural basis for a vast number of natural products, neurotransmitters, and synthetic pharmaceuticals.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with a wide array of biological targets. Compounds incorporating the indole ring exhibit a remarkable breadth of activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2][3]

This guide focuses on This compound , a specific derivative within this important class. While its precise biological role and mechanism of action are not yet fully characterized in public literature, its structure—featuring a carboxylate group at the 5-position, a common feature in bioactive molecules—suggests significant therapeutic potential.[4][5] This document serves as a technical roadmap for researchers and drug development professionals, postulating plausible mechanisms of action based on evidence from structurally related compounds and providing a rigorous, phased experimental workflow to definitively elucidate its biological function.

Part 1: Postulated Mechanisms of Action - An Evidence-Based Approach

Given the lack of direct mechanistic data for this compound, we can formulate several compelling hypotheses based on its structural similarity to other well-studied indole carboxylates.

Hypothesis 1: Antiproliferative Agent via Receptor Tyrosine Kinase (RTK) Inhibition

The most prominent therapeutic application for novel indole derivatives is in oncology.[2] Research has shown that indole-6-carboxylic acid derivatives can exhibit potent, selective cytotoxicity against cancer cell lines by inhibiting key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are frequently overexpressed in various cancers and drive tumor growth, proliferation, and angiogenesis. We hypothesize that this compound may similarly function as an ATP-competitive inhibitor within the kinase domain of these receptors.

Caption: Postulated signaling pathway for RTK inhibition.

Hypothesis 2: Modulation of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type 2 diabetes, and inflammation. A recent study demonstrated that ethyl 2-carboxylate-5-monosubstituted 1H-indoles are promising inhibitors of GSK-3β.[6] The structural similarity suggests that our compound of interest could also fit within the ATP-binding pocket of GSK-3β, thereby modulating its activity and affecting downstream signaling pathways such as Wnt/β-catenin and insulin signaling.

Hypothesis 3: Inhibition of Pyrroline-5-Carboxylate (P5C) Synthase

As a more novel hypothesis, the compound could target metabolic enzymes. Ornithine is a known potent inhibitor of P5C synthase, the enzyme that catalyzes the first step of proline biosynthesis from glutamic acid.[7] Given that the indole structure can mimic endogenous molecules, it is plausible that this compound could act as an allosteric or competitive inhibitor of P5C synthase, disrupting amino acid metabolism. This could have significant implications in contexts where proline metabolism is crucial, such as cancer cell survival.

Part 2: Experimental Workflow for Mechanistic Elucidation

A multi-phased approach is essential to systematically test these hypotheses, moving from broad phenotypic effects to specific molecular interactions.

Caption: Overall experimental workflow for mechanism of action elucidation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of proline biosynthesis: the inhibition of pyrroline-5-carboxylate synthase activity by ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract